5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide
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Overview
Description
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is an organic compound with a unique structure characterized by its tetramethyl-substituted naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide typically involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst. This reaction yields the intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can be further modified to obtain the desired carboxamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, where it absorbs light and undergoes a chemical change that initiates polymerization reactions. This process involves the formation of reactive intermediates that propagate the polymerization chain reaction .
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione
Uniqueness
5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H21NO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H2,16,17) |
InChI Key |
ZUZCZOYUDOASOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)N)(C)C)C |
Origin of Product |
United States |
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